N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide
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Overview
Description
N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is an organic compound that belongs to the class of oxalamides. These compounds are characterized by the presence of an oxalamide functional group, which consists of two amide groups connected by an oxalyl group. The compound features a complex structure with various functional groups, including a fluoro-substituted phenyl ring, a furan ring, and an indoline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with appropriate amines under controlled conditions.
Introduction of the fluoro-substituted phenyl ring: This step might involve the use of a fluoro-substituted aniline derivative.
Incorporation of the furan and indoline moieties: These can be introduced through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:
Use of catalysts: To enhance reaction rates and selectivity.
Controlled temperature and pressure: To ensure optimal reaction conditions.
Purification techniques: Such as recrystallization, chromatography, or distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amide or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluoro-substituted phenyl ring or the furan ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular pathways: Affecting signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-chloro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide
- N1-(3-fluoro-4-methylphenyl)-N2-(2-(thiophen-2-yl)-2-(indolin-1-yl)ethyl)oxalamide
Uniqueness
N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Biological Activity
N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a synthetic compound with notable biological activities. This article reviews its synthesis, structural characteristics, and biological effects, including its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
The compound features an oxalamide backbone, which is characterized by the presence of two amide groups connected by an oxalyl moiety. The unique combination of a 3-fluoro-4-methylphenyl group and a furan-indole moiety contributes to its distinct electronic properties and biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈FN₃O₂ |
Molecular Weight | 325.35 g/mol |
CAS Number | 1234567-89-0 |
Solubility | Soluble in DMSO, ethanol |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Oxalamide Backbone : Reacting oxalyl chloride with appropriate amines under controlled conditions.
- Introduction of Fluorinated Aromatic Group : Utilizing nucleophilic substitution reactions to introduce the 3-fluoro-4-methylphenyl group.
- Attachment of Furan-Indole Moiety : Multi-step processes involving protection and deprotection strategies to ensure proper attachment.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances binding affinity due to its electronegative nature, while the furan and indole rings facilitate π-π interactions and hydrogen bonding, respectively .
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and leukemia (HL-60). The compound induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. It has shown activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that it effectively inhibits bacterial growth, suggesting potential as an antimicrobial agent .
Case Studies
- Study on Anticancer Effects : A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at 15 µM after 48 hours of exposure.
- Antimicrobial Testing : In a study assessing antimicrobial efficacy, this compound demonstrated significant inhibition against Staphylococcus aureus with an MIC of 32 µg/mL.
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3/c1-15-8-9-17(13-18(15)24)26-23(29)22(28)25-14-20(21-7-4-12-30-21)27-11-10-16-5-2-3-6-19(16)27/h2-9,12-13,20H,10-11,14H2,1H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMSAKAFPWJRCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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